molecular formula C17H20BrN3O3S B222917 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Cat. No. B222917
M. Wt: 426.3 g/mol
InChI Key: VKUBKKGMVIYXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine compounds and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects. 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The exact mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems. 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been shown to interact with various ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine is its ability to modulate multiple neurotransmitter systems and ion channels. This makes it a potentially useful tool for studying the complex interactions between these systems. However, one limitation of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine is its relatively low potency compared to other compounds that target the same systems. This can make it challenging to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Finally, further research is needed to fully understand the mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves a multi-step process that starts with the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with piperazine. This is followed by the addition of 2-pyridinecarboxaldehyde and a subsequent reduction step to form the final product. The purity and yield of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine can be improved by using various purification techniques, such as column chromatography and recrystallization.

properties

Product Name

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Molecular Formula

C17H20BrN3O3S

Molecular Weight

426.3 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C17H20BrN3O3S/c1-13-11-15(24-2)16(12-14(13)18)25(22,23)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-12H,7-10H2,1-2H3

InChI Key

VKUBKKGMVIYXSX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.